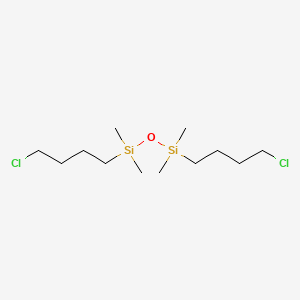
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a disiloxane backbone with two 4-chlorobutyl groups and four methyl groups attached to the silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- typically involves the reaction of 1,3-dichlorotetramethyldisiloxane with 4-chlorobutylmagnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the disiloxane backbone. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 4-chlorobutyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form disiloxane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of disiloxane derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield disiloxane derivatives with amine functional groups, while oxidation reactions can produce disiloxane derivatives with hydroxyl or carbonyl groups.
Wissenschaftliche Forschungsanwendungen
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is used in the development of novel biomaterials and as a tool for studying biological processes involving silicon-containing compounds.
Industry: The compound is used in the production of specialty silicones and as a component in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and other molecules, which can influence its reactivity and biological activity. The presence of the 4-chlorobutyl groups allows for specific interactions with biological membranes and proteins, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- can be compared with other similar compounds such as:
1,3-Bis(4-chlorobutyl)benzene: This compound has a similar structure but lacks the disiloxane backbone, which affects its chemical properties and applications.
1,3-Dichlorotetramethyldisiloxane: This compound is a precursor for the synthesis of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- and has different reactivity due to the presence of two chlorine atoms on the silicon atoms.
1,3-Bis(4-chlorobutyl)tetramethyldisiloxane: This compound has a similar structure but with different substituents on the silicon atoms, leading to variations in its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
72066-91-2 |
|---|---|
Molekularformel |
C12H28Cl2OSi2 |
Molekulargewicht |
315.42 g/mol |
IUPAC-Name |
4-chlorobutyl-[4-chlorobutyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C12H28Cl2OSi2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h5-12H2,1-4H3 |
InChI-Schlüssel |
VNSGKFYNTMOABN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCCCl)O[Si](C)(C)CCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471996.png)
![Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-](/img/structure/B14472007.png)
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
![4-(Benzimidazo[1,2-c]quinazolin-6-yl)aniline](/img/structure/B14472011.png)
![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)
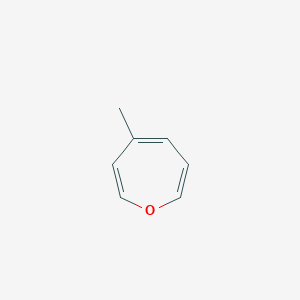
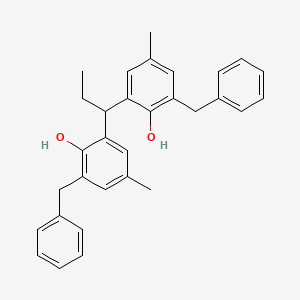
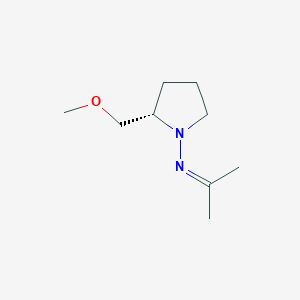
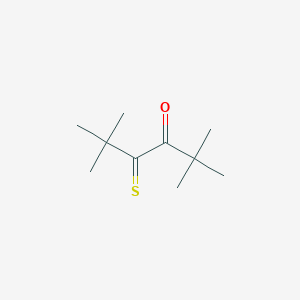
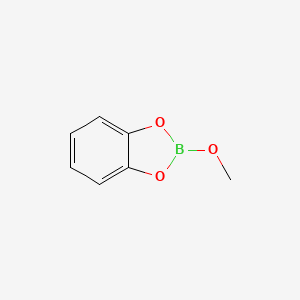
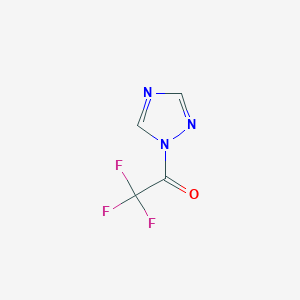
![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)
